molecular formula C9H11Cl2N3 B066254 1-(3,5-Dichloropyridin-4-yl)piperazine CAS No. 175277-80-2

1-(3,5-Dichloropyridin-4-yl)piperazine

Cat. No.: B066254
CAS No.: 175277-80-2
M. Wt: 232.11 g/mol
InChI Key: GPCFTLKHUONISF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine typically involves the reaction of 3,5-dichloropyridine with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with water, and dried under vacuum .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-4-yl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or dimethylformamide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are conducted in solvents like tetrahydrofuran or ethanol under an inert atmosphere.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atoms are replaced by other functional groups.

    Oxidation Reactions: The major products are the oxidized forms of the compound, such as N-oxides or other oxidized derivatives.

    Reduction Reactions: The major products are the reduced forms of the compound, with the chlorine atoms removed or the pyridine ring modified.

Scientific Research Applications

1-(3,5-Dichloropyridin-4-yl)piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, altering its conformation and function .

Comparison with Similar Compounds

1-(3,5-Dichloropyridin-4-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine and piperazine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dichloropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCFTLKHUONISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384127
Record name 1-(3,5-dichloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-80-2
Record name 1-(3,5-Dichloro-4-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-dichloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-80-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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